N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide
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Overview
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, a triazole ring, and a picolinamide moiety, contributing to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide typically involves multi-step processes. One common method includes:
Formation of the triazole ring through cyclization of appropriate precursors.
Introduction of the trifluoromethyl group via nucleophilic substitution reactions.
Coupling with picolinamide to complete the structure.
Conditions often involve catalysts like palladium or copper and solvents such as dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres to ensure reaction efficiency.
Industrial Production Methods
On an industrial scale, similar synthetic routes are employed, though optimized for large-scale production. This optimization includes:
Utilization of continuous flow reactors for enhanced reaction control.
Improved catalyst recovery systems to minimize waste and cost.
Automation of reaction monitoring for consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide can undergo various types of reactions, including:
Oxidation: : Can be oxidized at the methyl group to form corresponding oxides.
Reduction: : The triazole ring can undergo reduction to generate different states of hydrogenation.
Substitution: : The trifluoromethyl group can be substituted in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or peracids.
Reduction: : Utilization of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic reagents such as ammonia or amines, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions but generally include various oxides, reduced triazoles, and substituted derivatives.
Scientific Research Applications
Chemistry
The compound is utilized as an intermediate in the synthesis of more complex molecules due to its functional groups, making it valuable in organic synthesis and material science.
Biology
In biological research, this compound serves as a probe for studying enzyme activities, particularly those involving nitrogen and oxygen interactions.
Medicine
Potential medicinal applications include its use as a scaffold for developing anti-inflammatory and anti-cancer agents, due to its ability to interact with biological targets selectively.
Industry
Industrial applications involve its use in the development of advanced materials, such as coatings and polymers, where its chemical stability and reactivity are beneficial.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration. The triazole ring participates in hydrogen bonding and other interactions, stabilizing the compound within its target sites.
Molecular Targets and Pathways
Key molecular targets include:
Enzymes involved in metabolic pathways.
Receptors on cell membranes that mediate signal transduction.
Comparison with Similar Compounds
Unique Aspects
Trifluoromethyl group: : Provides enhanced chemical stability and biological activity compared to non-fluorinated analogs.
Triazole ring: : Offers versatile reactivity and stability under physiological conditions.
Similar Compounds
N-(2-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide: : Lacks the trifluoromethyl group, leading to different reactivity and applications.
N-(2-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide: : Lacks the methyl group, affecting its overall molecular interactions and stability.
The intricacies of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide make it a fascinating subject for continued research across various scientific disciplines.
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O2/c1-19-10(12(13,14)15)18-20(11(19)22)7-6-17-9(21)8-4-2-3-5-16-8/h2-5H,6-7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFGNNXOGXTHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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